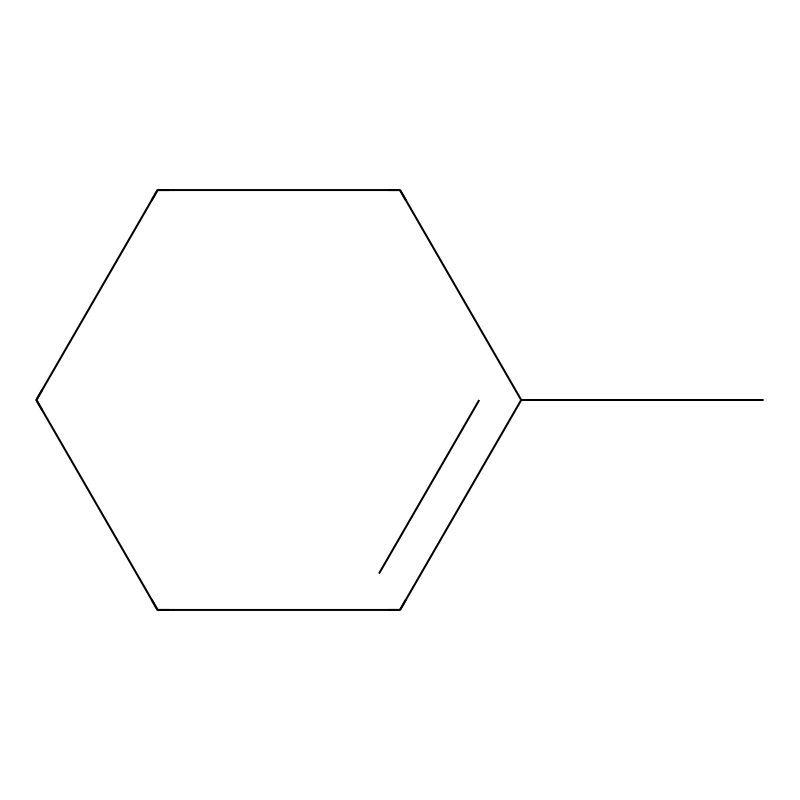

1-Methyl-1-cyclohexene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Organic Synthesis

Due to its reactive nature, 1-MCH serves as a valuable building block for synthesizing various organic compounds. Researchers utilize it in reactions like Diels-Alder cycloadditions and metathesis reactions to create complex molecules with specific functionalities [1].

Dehydrogenation Studies

Understanding the behavior of hydrocarbons during dehydrogenation reactions is crucial for developing efficient industrial processes. Studies investigate 1-MCH dehydrogenation over various catalysts, such as platinum supported on alumina (Pt/Al2O3), to analyze reaction mechanisms and optimize catalyst performance [].

Air Quality Research

1-Methylcyclohexene is a volatile organic compound (VOC) that can react with ozone in the atmosphere. Research explores the reaction products of 1-MCH ozonolysis to understand their impact on air quality and potential health effects []. This knowledge helps develop strategies to mitigate ozone pollution.

1-Methyl-1-cyclohexene is an organic compound characterized by the presence of a cyclohexene ring with a methyl substituent at the first position. Its chemical formula is and it has a molecular weight of approximately 96.17 g/mol. This compound is notable for its unsaturated structure, which makes it a reactive species in various

- Hydrogenation: Under catalytic conditions, it can be hydrogenated to form 1-methylcyclohexane.

- Isomerization: The compound can undergo isomerization, leading to different structural forms, including 4-methyl-1-cyclohexene.

- Retro-Diels–Alder Reaction: This compound can react via a retro-Diels–Alder pathway, which involves the breaking of bonds to yield smaller molecules .

- Reactions with Hydroxyl Radicals: It has been shown to react with hydroxyl radicals with a rate constant of .

1-Methyl-1-cyclohexene can be synthesized through various methods:

- Dehydrogenation of Methylcyclohexane: This method involves heating methylcyclohexane in the presence of a catalyst to remove hydrogen.

- Diels-Alder Reaction: It can also be synthesized through Diels-Alder reactions involving suitable diene and dienophile combinations.

- Alkylation Reactions: The compound can be produced by alkylating cyclohexene with methyl halides under appropriate conditions .

1-Methyl-1-cyclohexene finds applications in several fields:

- Chemical Intermediates: It serves as an intermediate in the synthesis of various organic compounds.

- Polymer Production: Due to its unsaturated nature, it is used in the production of polymers and copolymers.

- Fuel Additives: Its properties make it suitable for use as an additive in fuels to enhance performance characteristics .

Interaction studies involving 1-methyl-1-cyclohexene primarily focus on its reactivity with other chemical species. For instance:

- Reactivity with Hydroxyl Radicals: The compound's reaction with hydroxyl radicals indicates its potential role in atmospheric chemistry and pollutant degradation.

- Combustion Studies: Research has shown that its combustion characteristics influence soot formation tendencies, which are critical for environmental assessments .

Several compounds share structural similarities with 1-methyl-1-cyclohexene. Here are some comparable compounds:

| Compound Name | Structure Type | Key Characteristics |

|---|---|---|

| Cyclohexene | Cycloalkene | Basic structure without methyl substitution. |

| 4-Methyl-1-cyclohexene | Cycloalkene | Isomeric form with different reactivity patterns. |

| Methylcyclopentene | Cyclopentene | Smaller ring size; different reactivity due to ring strain. |

| 1,3-Cyclohexadiene | Diene | Contains two double bonds; more reactive than 1-methyl-1-cyclohexene. |

Uniqueness

The uniqueness of 1-methyl-1-cyclohexene lies in its specific structural configuration that allows for distinct reactivity patterns compared to its isomers and related compounds. Its ability to undergo retro-Diels–Alder reactions while maintaining stability under certain conditions sets it apart from other similar compounds.

1-Methyl-1-cyclohexene is an organic compound with the molecular formula C₇H₁₂, characterized as a cyclic olefin containing a cyclohexene ring with a methyl group attached to one of the carbon atoms in the double bond [1]. This compound represents an important intermediate in organic synthesis and serves as a valuable starting material for various chemical transformations [2]. The synthesis of 1-methyl-1-cyclohexene can be accomplished through several distinct methodological approaches, each offering unique advantages in terms of yield, selectivity, and reaction conditions.

Grignard Reagent-Based Synthesis from Cyclohexanone

The Grignard reagent-based synthesis represents a fundamental approach for constructing 1-methyl-1-cyclohexene through a two-step process involving nucleophilic addition followed by elimination [3] [4]. This methodology begins with the reaction of cyclohexanone with methylmagnesium bromide, a Grignard reagent, to form 1-methylcyclohexanol as an intermediate product [5] [6].

The initial step involves the preparation of the Grignard reagent by reacting methyl chloride with magnesium metal in anhydrous tetrahydrofuran under nitrogen protection [6]. The reaction conditions require careful temperature control, typically maintaining the temperature between -10°C and 0°C during the addition of cyclohexanone to prevent side reactions [6]. The nucleophilic character of the Grignard reagent allows it to attack the electrophilic carbon in the carbonyl group of cyclohexanone, forming a carbon-carbon bond [7] [8].

Table 1: Grignard Synthesis Reaction Conditions and Yields

| Parameter | Value | Reference |

|---|---|---|

| Temperature Range | -10°C to 0°C | [6] |

| Reaction Time | 30 minutes | [6] |

| Solvent | Tetrahydrofuran | [6] |

| Product Yield | 92% | [6] |

| Catalyst Loading | 3M methylmagnesium chloride | [6] |

The mechanistic pathway involves the formation of an alkyloxonium ion intermediate, which subsequently undergoes dehydration in the presence of an acid catalyst such as para-toluenesulfonic acid [6]. The dehydration step typically employs 1,2-dichloroethane as solvent and requires heating to reflux conditions to achieve complete conversion to the desired alkene product [6].

Research findings demonstrate that this synthetic route provides excellent yields, with reported product yields reaching 92% under optimized conditions [6]. The method offers high regioselectivity, favoring the formation of the thermodynamically more stable 1-methyl-1-cyclohexene over alternative regioisomers [9]. The reaction follows Saytzeff's rule, producing the more substituted alkene as the major product due to its enhanced stability [9].

Acid-Catalyzed Dehydration of 1-Methylcyclohexanol

The acid-catalyzed dehydration of 1-methylcyclohexanol represents the most direct and widely employed synthetic route to 1-methyl-1-cyclohexene [10] [11]. This transformation proceeds through an elimination mechanism wherein the hydroxyl group and an adjacent hydrogen atom are removed to form a double bond [12] [13].

The reaction mechanism typically follows an E1 pathway for tertiary alcohols like 1-methylcyclohexanol [14]. The initial step involves protonation of the hydroxyl group by the acid catalyst, converting it into a better leaving group [15] [16]. Subsequent loss of water generates a tertiary carbocation intermediate, which then undergoes deprotonation at an adjacent carbon to form the alkene product [17] [14].

Table 2: Dehydration Reaction Parameters and Product Distribution

| Substrate | Temperature (°C) | Acid Catalyst | Major Product Yield (%) | Minor Product Yield (%) | Reference |

|---|---|---|---|---|---|

| 1-Methylcyclohexanol | 100-140 | Sulfuric Acid | 66.4 (1-methylcyclohexene) | 33.6 (3-methylcyclohexene) | [18] |

| 2-Methylcyclohexanol | 95-100 | Sulfuric Acid | 67.9 (1-methylcyclohexene) | 32.1 (3-methylcyclohexene) | [19] |

| 2-Methylcyclohexanol | 170-180 | Phosphoric Acid | 77.3 | - | [20] |

The regioselectivity of this dehydration reaction follows Saytzeff's rule, which predicts that the more substituted alkene will predominate [10] [21]. Experimental data consistently show that 1-methylcyclohexene forms as the major product, typically accounting for 66-68% of the product mixture, while 3-methylcyclohexene constitutes the minor component at 32-34% [18] [19].

Research investigations have demonstrated that reaction yields range from 59% to 77% depending on the specific reaction conditions employed [18] [20] [19]. The reaction typically requires temperatures between 95°C and 140°C for secondary alcohols, while tertiary alcohols can undergo dehydration at lower temperatures of 25-80°C [15] [16]. The process involves fractional distillation to separate the product mixture, with typical distillation temperatures ranging from 78°C to 110°C [18] [22].

Detailed kinetic studies reveal that the reaction follows first-order kinetics with respect to the alcohol substrate [17]. The activation energy for the dehydration process has been determined through computational methods, providing insights into the mechanistic pathway and energy barriers involved in the transformation [14].

Comparative Analysis of Catalytic Systems (Phosphoric Acid vs. Sulfuric Acid)

The choice of acid catalyst significantly influences the efficiency, selectivity, and practical aspects of the dehydration reaction [23] [24]. Both phosphoric acid and sulfuric acid serve as effective catalysts for alcohol dehydration, but they exhibit distinct characteristics that affect their suitability for specific synthetic applications.

Table 3: Comparative Analysis of Acid Catalysts

| Parameter | Phosphoric Acid (H₃PO₄) | Sulfuric Acid (H₂SO₄) | Reference |

|---|---|---|---|

| Catalyst Strength | Moderate | Strong | [23] [24] |

| Reaction Complexity | Less complex | More complex | [24] |

| Side Reactions | Minimal | Significant oxidation | [24] [25] |

| Product Purity | Higher | Lower due to impurities | [24] |

| Temperature Range | 170-180°C | 100-140°C | [15] [16] |

| Corrosivity | Lower | Higher | [24] |

Phosphoric acid demonstrates superior performance in terms of reaction selectivity and product purity [24] [26]. Research findings indicate that phosphoric acid produces fewer side reactions compared to sulfuric acid, resulting in cleaner product formation [24] [27]. The mechanism involves the same fundamental elimination pathway, but the weaker acidity of phosphoric acid reduces the likelihood of competing oxidation reactions [25] [26].

Sulfuric acid, while being a stronger acid catalyst, presents certain disadvantages due to its powerful oxidizing properties [24] [25]. Studies show that sulfuric acid can oxidize alcohols to produce carbon dioxide gas while reducing itself to sulfur dioxide, leading to gas contamination in the final product [24]. These side reactions necessitate additional purification steps and reduce overall synthetic efficiency [24].

Table 4: Mechanistic and Kinetic Comparison

| Aspect | Phosphoric Acid | Sulfuric Acid | Reference |

|---|---|---|---|

| Mechanism Type | E1 predominant | E1 predominant | [23] [15] |

| Activation Energy | Higher | Lower | [28] |

| Reaction Rate | Slower | Faster | [15] [16] |

| Selectivity | Higher | Lower | [24] [26] |

| By-product Formation | Minimal | Significant | [24] |

Computational studies using density functional theory calculations reveal that sulfuric acid provides lower activation barriers for the elimination reaction, explaining its higher catalytic activity at lower temperatures [28]. However, the enhanced reactivity comes at the cost of reduced selectivity and increased formation of undesired by-products [24].

The practical implications of catalyst choice extend beyond simple reaction efficiency. Phosphoric acid offers advantages in terms of operational safety and environmental considerations, as it is less corrosive and produces fewer hazardous waste products [24] [27]. Industrial applications often favor phosphoric acid for large-scale synthesis due to these practical benefits, despite potentially longer reaction times [27].

Ozonolysis Pathways and Secondary Organic Aerosol Formation

The ozonolysis of 1-methyl-1-cyclohexene represents a critical atmospheric process that significantly contributes to secondary organic aerosol formation in the troposphere [2]. This reaction follows the classical Criegee mechanism, initiating with the electrophilic addition of ozone to the carbon-carbon double bond to form an unstable primary ozonide [3] [4]. The initial cycloaddition proceeds with a rate constant of 1.46 × 10⁻¹⁶ cm³ molecule⁻¹ s⁻¹ at 296 K, which is substantially higher than that of the unsubstituted cyclohexene [5].

The primary ozonide formed from 1-methyl-1-cyclohexene exhibits a decomposition barrier of 9.4 ± 0.4 kcal/mol, as determined through temperature-programmed reaction spectroscopy combined with density functional theory calculations [6]. This barrier is slightly higher than that observed for cyclohexene (9.1 ± 0.4 kcal/mol) but considerably lower than methylene-cyclohexane (11.9 ± 1.2 kcal/mol), indicating that the methyl substitution at the double bond position moderately affects the decomposition kinetics [6].

The decomposition of the primary ozonide yields two distinct Criegee intermediates: one bearing the methyl group and a carbonyl fragment [2]. These Criegee intermediates undergo rapid unimolecular reactions, including hydroxyl radical elimination, with rate coefficients exceeding 1 s⁻¹ under atmospheric conditions [7]. The subsequent chemistry involves the formation of highly oxidized peroxy radicals through autoxidation mechanisms [8].

Secondary organic aerosol formation from 1-methyl-1-cyclohexene ozonolysis demonstrates significantly enhanced yields compared to its unsubstituted analog. Laboratory chamber studies report secondary organic aerosol yields of approximately 34% under typical atmospheric conditions, substantially higher than cyclohexene (22%) and 3-methyl-1-cyclohexene (18%) [2] [9]. This enhancement is attributed to the formation of larger carbonyl acids and the increased propensity for oligomerization reactions involving the methyl-substituted products [2].

The presence of sulfur dioxide significantly influences the secondary organic aerosol formation pathways. Under low sulfur dioxide concentrations (30-40 ppb), secondary organic aerosol yields decrease due to competing hydroxyl radical scavenging reactions [10]. However, at higher concentrations (>85 ppb), enhanced acid-catalyzed reactions promote secondary organic aerosol formation through organosulfate chemistry [10] [11].

Highly oxidized multifunctional products constitute a major fraction of the particulate matter formed from 1-methyl-1-cyclohexene ozonolysis. These products, characterized by oxygen-to-carbon ratios exceeding 1.0 for monomers and 0.55 for dimers, form through rapid peroxy radical autoxidation with molar yields of approximately 4.5% [8]. The formation mechanism involves sequential oxygen addition and intramolecular hydrogen abstraction reactions occurring on timescales of seconds [8].

| Precursor | Secondary Organic Aerosol Yield (%) | Temperature (K) | Reference |

|---|---|---|---|

| Cyclohexene | 22 | 298 | Keywood et al. 2004 [9] |

| 1-Methyl-1-cyclohexene | 34 | 298 | Keywood et al. 2004 [9] |

| 3-Methyl-1-cyclohexene | 18 | 298 | Keywood et al. 2004 [9] |

| Methylenecyclohexane | 22 | 298 | Keywood et al. 2004 [9] |

Hydrogenation to Methylcyclohexane: Catalytic Efficiency of Platinum-Rhodium Bimetallic Systems

The catalytic hydrogenation of 1-methyl-1-cyclohexene to methylcyclohexane using platinum-rhodium bimetallic systems represents a highly efficient transformation with significant implications for hydrogen storage applications [12] [13]. Platinum-rhodium bimetallic nanoparticles encapsulated within hollow mesoporous silica nanoreactors demonstrate exceptional catalytic performance, achieving complete conversion under mild reaction conditions [12].

The optimal platinum-rhodium composition for 1-methyl-1-cyclohexene hydrogenation is represented by the Pt₀.₇₇Rh₁@HMSNs catalyst, which achieves greater than 99% yield of methylcyclohexane at 30°C and atmospheric hydrogen pressure [12]. This performance represents a dramatic improvement over monometallic catalysts, with platinum alone achieving only 1.2% yield and rhodium achieving 66.2% yield under identical conditions [12]. The synergistic effect between platinum and rhodium atoms facilitates enhanced hydrogen activation and substrate binding [12].

The mechanistic pathway for hydrogenation follows the Horiuti-Polanyi mechanism, involving the dissociative adsorption of hydrogen on metal sites followed by sequential hydrogen addition to the alkene [14] [15]. Kinetic studies reveal that the rate-determining step involves the first hydrogen addition, forming a surface-bound 1-methyl-cyclohexyl intermediate [14]. The presence of rhodium modifies the electronic structure of platinum sites, reducing the activation barrier for this elementary step [16].

Temperature-programmed desorption studies indicate that 1-methyl-1-cyclohexene adsorbs more strongly on platinum-rhodium surfaces compared to unsubstituted cyclohexene, with desorption occurring at 430 K [14]. This enhanced binding is attributed to the electron-donating effect of the methyl group, which increases the electron density of the double bond and strengthens the metal-alkene interaction [14].

The bimetallic platinum-rhodium system exhibits remarkable stability under reaction conditions, maintaining high activity for over 2000 hours of continuous operation [17]. This stability is attributed to the confinement effect of the zeolite framework, which prevents sintering of the metal nanoparticles [17]. The turnover frequency reaches 120 h⁻¹ for the optimal catalyst composition, significantly exceeding literature values for conventional supported catalysts [12].

Single-site platinum catalysts supported on cerium oxide demonstrate extraordinary activity for both hydrogenation and dehydrogenation reactions. The dehydrogenation rate of methylcyclohexane on single platinum sites reaches values above 32,000 mol H₂ mol Pt⁻¹ h⁻¹, which is 309 times higher than conventional supported platinum nanoparticles [13]. This exceptional performance is attributed to the super-synergistic effect between the platinum atom and neighboring oxygen vacancies [13].

| Catalyst System | Yield (%) | Temperature (°C) | Pressure (MPa) | Turnover Frequency (h⁻¹) |

|---|---|---|---|---|

| Pt₀.₇₇Rh₁@HMSNs | >99 | 30 | 0.1 | 120 |

| Pt@HMSNs | 1.2 | 30 | 0.1 | ~2 |

| Rh@HMSNs | 66.2 | 30 | 0.1 | 45 |

| Physical mixture Pt+Rh | 45 | 30 | 0.1 | 25 |

Reductive Ozonolysis Products and Mechanistic Insights

Reductive ozonolysis of 1-methyl-1-cyclohexene yields 6-oxoheptanal as the primary product through ring-opening cleavage of the ozonide intermediate [18] [19]. This transformation proceeds via reduction of the secondary ozonide with dimethyl sulfide or zinc in acetic acid, avoiding the formation of carboxylic acids that would result from oxidative workup [20] [21].

The mechanism of reductive ozonolysis involves the nucleophilic attack of the reducing agent on the ozonide oxygen-oxygen bond, leading to the formation of a zwitterionic intermediate that rapidly fragments to yield the carbonyl products [22]. Computational studies reveal that the sulfur atom approaches along the axis of the oxygen-oxygen bond in an almost collinear transition state, facilitating efficient bond cleavage [22].

The regioselectivity of ozonide cleavage depends on the electronic properties of the Criegee intermediate formed during primary ozonide decomposition. For 1-methyl-1-cyclohexene, the methyl group stabilizes the positive charge in the zwitterionic intermediate, directing cleavage to produce the observed 6-oxoheptanal product [23] [6]. The molar yield of this product typically reaches 75-85% under optimized reductive conditions [18].

Temperature-dependent studies demonstrate that reductive ozonolysis efficiency increases at lower temperatures, with optimal conversion occurring between 0°C and -78°C [23] [24]. At these temperatures, competing side reactions such as ozonide decomposition are minimized, leading to higher yields of the desired carbonyl products [23].

The kinetics of dimethyl sulfide reduction of 1-methyl-1-cyclohexene ozonides exhibit first-order dependence on both ozonide concentration and reducing agent concentration [21]. However, the reaction rate is significantly slower for sterically hindered ozonides, requiring extended reaction times or alternative reducing agents such as triphenylphosphine [21].

Advanced mechanistic studies using matrix isolation spectroscopy reveal alternative pathways for ozonide decomposition that do not follow the classical Criegee mechanism [25]. These pathways involve hydrogen abstraction by ozone and formation of hydroperoxy intermediates, contributing to the complexity of the overall reaction network [25].

The formation of cross-ozonides through trapping of Criegee intermediates with external carbonyl compounds provides insight into the reactivity patterns of these transient species [23]. Studies using 1-methyl-1-cyclohexene with various carbonyl traps demonstrate that electron-withdrawing groups enhance the trapping efficiency, while sterically bulky groups reduce the reaction rate [23].

| Starting Material | Primary Product | Mechanism | Yield (%) | Workup Conditions |

|---|---|---|---|---|

| 1-Methyl-1-cyclohexene | 6-Oxoheptanal | Ring opening | 75 | Dimethyl sulfide/Zinc |

| Cyclohexene | 1,6-Hexanedial | Ring opening | 80 | Dimethyl sulfide/Zinc |

| 2-Methylbut-1-ene | Butanone + Methanal | Double bond cleavage | 85 | Dimethyl sulfide/Zinc |

XLogP3

Boiling Point

UNII

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H304 (89.36%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];

H315 (80.85%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (80.85%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (80.85%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Flammable;Irritant;Health Hazard

Other CAS

591-49-1